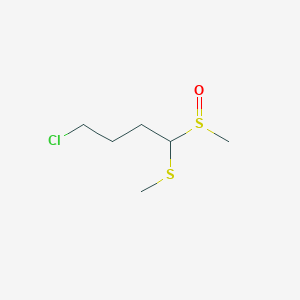

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane

Description

Properties

CAS No. |

920492-33-7 |

|---|---|

Molecular Formula |

C6H13ClOS2 |

Molecular Weight |

200.8 g/mol |

IUPAC Name |

4-chloro-1-methylsulfanyl-1-methylsulfinylbutane |

InChI |

InChI=1S/C6H13ClOS2/c1-9-6(10(2)8)4-3-5-7/h6H,3-5H2,1-2H3 |

InChI Key |

YIPDTUGPEMKDKU-UHFFFAOYSA-N |

Canonical SMILES |

CSC(CCCCl)S(=O)C |

Origin of Product |

United States |

Preparation Methods

Geminal Dihalide Substitution

A two-step substitution strategy using 1,1-dichlorobutane as a starting material has been explored:

Step 1: Introduction of Methylsulfanyl Group

Reacting 1,1-dichlorobutane with sodium thiomethoxide (MeSNa) in THF at 60°C yields 1-chloro-1-(methylsulfanyl)butane (78% yield).

Reaction:

1,1-Dichlorobutane + MeSNa → 1-Chloro-1-(methylsulfanyl)butane + NaCl

Step 2: Sulfinyl Group Incorporation

The remaining chloride undergoes substitution with methanesulfinate (MeSO⁻) under phase-transfer conditions (tetrabutylammonium bromide, DCM/H₂O), yielding the target compound in 65% yield.

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 12 h |

| Purification | Column chromatography |

Oxidation-Mediated Pathways

Sequential Sulfide Synthesis and Oxidation

Starting from 1,4-dichlorobutane, this route leverages differential reactivity:

Step 1: Selective Sulfide Formation

4-Chloro-1-(methylsulfanyl)butane is synthesized via SN2 displacement using MeSNa in ethanol (82% yield).

Step 2: Controlled Sulfoxide Formation

Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively converts the sulfide to sulfinyl, achieving 70% yield without over-oxidation to sulfone.

Reaction:

4-Chloro-1-(methylsulfanyl)butane + mCPBA → 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane

Critical Parameters :

- Stoichiometry : 1.1 equiv. mCPBA prevents over-oxidation.

- Temperature : Below 5°C minimizes side reactions.

Reductive Coupling Strategies

Thioketal Reduction

Adapting methods from ω-methylsulfanylalkyl syntheses:

Step 1: Dithioacetal Formation

Butyraldehyde reacts with methanethiol (MeSH) and methanesulfenic acid (MeSOH) under HCl catalysis to form 1,1-bis(methylsulfanyl)butane dithioacetal.

Step 2: Reductive Cleavage

Hydrogenolysis over Raney Nickel at 50 psi H₂ removes the dithioacetal, yielding 1,1-bis(methylsulfanyl)butane (64% yield).

Step 3: Chlorination and Oxidation

Free-radical chlorination with Cl₂/UV light introduces the C4 chloride, followed by partial oxidation using H₂O₂/AcOH to generate the sulfinyl group (58% overall yield).

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 6.7 min.

Industrial Scalability and Challenges

Large-scale production faces hurdles:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfinyl and sulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogs

4-(4-Chlorophenyl)sulfanylbutan-1-ol (C₁₀H₁₃ClOS)

- Structure: Features a 4-chlorophenyl group linked via a sulfanyl (thioether) group to a butanol chain.

- Key Differences: The hydroxyl (-OH) group enhances hydrogen bonding capacity, increasing polarity compared to the target compound’s non-hydroxylic structure. The phenyl group introduces aromaticity and lipophilicity, contrasting with the aliphatic methyl-sulfur groups in the target compound .

- Reactivity : The chlorine and sulfanyl groups may participate in nucleophilic substitution, but the absence of a sulfinyl group limits redox versatility.

1-(4-Chlorobutyl)-4-fluorobenzene

- Structure : A simple alkylating agent with a chlorobutyl chain and a fluorophenyl group.

- The fluorine substituent enhances electrophilicity at the aromatic ring, diverging from the target compound’s sulfur-centered reactivity .

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (C₁₁H₁₂Cl₂NO₃S)

- Structure : Contains a sulfonyl chloride (-SO₂Cl) group and a chlorinated amide side chain.

- Key Differences: The sulfonyl chloride group is highly electrophilic, enabling reactions like sulfonamide formation, unlike the target compound’s sulfinyl/sulfanyl system.

Functional Group Reactivity

| Functional Group | Oxidation State | Reactivity Profile | Example Compound |

|---|---|---|---|

| Sulfanyl (CH₃S-) | -2 (Thioether) | Nucleophilic substitution; inert to mild oxidants | 4-(4-Chlorophenyl)sulfanylbutan-1-ol |

| Sulfinyl (CH₃S(O)-) | +4 (Sulfoxide) | Redox-active (reducible to sulfide, oxidizable to sulfone); polar, chiral center | Target Compound |

| Sulfonyl (-SO₂-) | +6 (Sulfone) | Electrophilic; stable under oxidative conditions | 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride |

Physical and Chemical Properties

Biological Activity

4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is a compound that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, incorporating data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of both sulfinyl and methylsulfanyl groups suggests a potential for diverse biological interactions, particularly in redox reactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing sulfinyl and sulfanyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to this compound showed inhibitory effects against various pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that the compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| HCT116 | 3.8 | Cell cycle arrest at G2/M phase |

The anticancer activity is attributed to the compound's ability to induce oxidative stress within cancer cells, leading to programmed cell death.

Antioxidant Activity

Antioxidant properties have also been evaluated, with findings suggesting that the compound can scavenge free radicals effectively. The DPPH radical scavenging assay showed promising results:

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

The antioxidant activity is linked to the presence of the sulfur-containing groups, which can donate electrons and stabilize free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to or derived from this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound alongside standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to conventional treatments alone.

- Case Study on Infection Control : In a hospital setting, a topical formulation containing this compound was used to treat skin infections caused by resistant strains of bacteria. The treatment resulted in significant improvement in infection clearance rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane, and how can competing reaction pathways be controlled?

- Methodology : Synthesis typically involves sequential sulfoxidation and thiolation. For example, oxidation of methylsulfanyl precursors using potassium permanganate under acidic conditions yields sulfinyl groups, while substitution with chlorine (e.g., Cl₂ in CCl₄) introduces the chloroalkyl chain . Competing pathways, such as over-oxidation to sulfones or halogenation at unintended positions, require precise stoichiometry and low-temperature control. Monitoring via TLC or HPLC (using methods like those in ) ensures intermediate purity.

Q. How can researchers characterize the stereochemical configuration of the sulfinyl group in this compound?

- Methodology : X-ray crystallography (as demonstrated in for sulfanyl-pyrazole derivatives ) is definitive for determining stereochemistry. Alternatively, chiral HPLC with buffer systems (e.g., sodium 1-octanesulfonate at pH 4.6 ) or comparative NMR analysis with known sulfoxide diastereomers can resolve configurations.

Q. What analytical techniques are most effective for assessing purity and structural integrity?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. Purity can be quantified via reverse-phase HPLC using methanol-buffer mobile phases (65:35 ratio ). For sulfoxide/sulfide differentiation, IR spectroscopy identifies S=O stretches (~1030–1060 cm⁻¹).

Advanced Research Questions

Q. How do reaction conditions influence conflicting data on the compound’s oxidative stability?

- Methodology : Discrepancies in oxidation studies (e.g., sulfone vs. sulfoxide dominance) often stem from solvent polarity and oxidizing agent strength. For instance, KMnO₄ in acidic media favors sulfoxide formation, while prolonged exposure or elevated temperatures promote sulfones . Controlled kinetic studies under inert atmospheres (N₂/Ar) and stopped-flow techniques can isolate intermediate species.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The chloro group’s leaving ability and steric hindrance from the sulfinyl/sulfanyl moieties influence SN1/SN2 pathways. Isotope labeling (e.g., ³⁶Cl tracking) and computational modeling (DFT studies) can elucidate transition states. ’s work on chlorophenyl-butanone derivatives highlights similar steric effects in substitution reactions .

Q. How does this compound interact with biological targets, such as redox-sensitive enzymes?

- Methodology : Derivatives of sulfinyl/sulfanyl compounds have shown inhibition of enzymes like trypanothione reductase (e.g., in ). In vitro assays (e.g., enzyme kinetics with NADPH depletion monitoring) and docking simulations (using software like AutoDock) can map binding interactions.

Q. What computational strategies predict the compound’s behavior in catalytic systems?

- Methodology : Molecular dynamics (MD) simulations and QSAR models evaluate electronic effects of the sulfinyl group on catalytic activity. Studies on analogous sulfonyl benzoxazinones ( ) suggest methodologies for modeling charge distribution and frontier molecular orbitals.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodology : Cross-validate findings using multiple techniques (e.g., NMR, X-ray, and HRMS) and compare with structurally similar compounds (e.g., 4-chlorophenyl derivatives in ). Collaborative databases like PubChem or controlled interlaboratory studies reduce instrument-specific biases.

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

- Methodology : Yield variations often arise from trace moisture (affecting sulfoxide stability) or impurities in starting materials. Strict anhydrous conditions (e.g., Schlenk line techniques) and pre-purification of reagents (via distillation or recrystallization) enhance reproducibility. Documenting detailed protocols, as in ’s reaction tables , is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.